

## Application Notes and Protocols for Interleukin-37 (IL-37) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Interleukin-37 (IL-37), a member of the IL-1 family of cytokines, has emerged as a potent negative regulator of inflammation and the immune response. Unlike most members of the IL-1 family which are pro-inflammatory, IL-37 exhibits broad anti-inflammatory properties, making it a subject of intense research for its therapeutic potential in a variety of inflammatory and autoimmune diseases.[1][2][3] This document provides detailed application notes and protocols for the use of recombinant IL-37 in preclinical animal studies, summarizing key quantitative data and outlining experimental methodologies.

### **Mechanism of Action**

IL-37 exerts its anti-inflammatory effects through both extracellular and intracellular signaling pathways.

Extracellular Signaling: Secreted IL-37 can bind to the IL-18 receptor alpha chain (IL-18Rα). This binding prevents the formation of a functional signaling complex with IL-18Rβ, thereby inhibiting the pro-inflammatory effects of IL-18. Additionally, the IL-37/IL-18Rα complex can recruit the decoy receptor IL-1R8 (also known as SIGIRR or TIR8), which further dampens inflammatory signaling.[4][5] This ternary complex (IL-37/IL-18Rα/IL-1R8) is crucial for the extracellular anti-inflammatory activity of IL-37.







Intracellular Signaling: Inside the cell, the IL-37 precursor can be cleaved by caspase-1 into a mature form. This mature IL-37 can translocate to the nucleus where it interacts with SMAD3, a key component of the TGF- $\beta$  signaling pathway. This interaction suppresses the transcription of pro-inflammatory genes.[1][3][6]

The dual mechanism of action allows IL-37 to act as a fundamental inhibitor of innate immunity. [1][6]

## **Signaling Pathway Diagram**





**IL-37 Signaling Pathway** 

Click to download full resolution via product page

Caption: Dual mechanism of IL-37 action: extracellular receptor binding and intracellular signaling.

## **Dosage for Animal Studies**

The effective dosage of recombinant IL-37 in animal models can vary depending on the species, the disease model, and the route of administration. The following table summarizes



dosages used in published studies. It is recommended to perform a dose-response study to determine the optimal dosage for a specific experimental setting.

| Animal Model | Disease Model                                    | Route of<br>Administration | Dosage                           | Reference                                         |
|--------------|--------------------------------------------------|----------------------------|----------------------------------|---------------------------------------------------|
| Mice         | Endotoxemia<br>(LPS-induced)                     | Intraperitoneal (i.p.)     | 1 μ g/mouse                      | [1]                                               |
| Mice         | Disseminated<br>Candidiasis                      | Intravenous (i.v.)         | 20 μg/kg                         | [7]                                               |
| Mice         | Collagen-<br>induced arthritis                   | Intraperitoneal (i.p.)     | 1 μ g/mouse ,<br>every other day | Not directly cited, representative protocol       |
| Mice         | Experimental Autoimmune Encephalomyeliti s (EAE) | Intraperitoneal<br>(i.p.)  | 100 ng/mouse,<br>daily           | Not directly cited,<br>representative<br>protocol |

# Experimental Protocols Preparation and Administration of Recombinant IL-37

### Materials:

- Recombinant human or mouse IL-37 (ensure high purity and low endotoxin levels)
- Sterile, endotoxin-free phosphate-buffered saline (PBS)
- · Sterile syringes and needles

### Protocol:

• Reconstitute the lyophilized recombinant IL-37 in sterile, endotoxin-free PBS to a stock concentration of 100  $\mu$ g/mL. Gently swirl the vial to dissolve the protein completely. Avoid vigorous shaking.



- For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.
   Avoid repeated freeze-thaw cycles.
- On the day of the experiment, thaw an aliquot of the IL-37 stock solution on ice.
- Dilute the stock solution with sterile, endotoxin-free PBS to the final desired concentration for injection. The final volume for intraperitoneal injection in mice is typically 100-200 μL.
- Administer the prepared IL-37 solution to the animals via the chosen route of administration (e.g., intraperitoneal, intravenous).
- For the control group, administer an equivalent volume of the vehicle (sterile, endotoxin-free PBS).

# Experimental Workflow for an Acute Inflammation Model (LPS-induced Endotoxemia)



Workflow for LPS-induced Endotoxemia Model

### Click to download full resolution via product page

Caption: Experimental workflow for evaluating the efficacy of IL-37 in a mouse model of endotoxemia.

## **Data Presentation**

The following tables are templates for organizing quantitative data from animal studies involving IL-37.

Table 1: Effect of IL-37 on Survival Rate in a Lethal Endotoxemia Model



| Treatment Group            | Number of Animals | Survival Rate (%) at 48 hours |
|----------------------------|-------------------|-------------------------------|
| Vehicle + LPS              | 10                | 20                            |
| IL-37 (1 μ g/mouse ) + LPS | 10                | 80                            |

Table 2: Effect of IL-37 on Serum Cytokine Levels in an Acute Inflammation Model

| Treatment Group               | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|-------------------------------|---------------|--------------|---------------|
| Vehicle                       | 15 ± 5        | 20 ± 8       | 10 ± 4        |
| LPS + Vehicle                 | 1500 ± 250    | 2500 ± 400   | 800 ± 150     |
| LPS + IL-37 (1 μ<br>g/mouse ) | 500 ± 100     | 800 ± 120    | 300 ± 70      |

Data are presented as

mean ± SEM. \*p <

0.05 compared to the

LPS + Vehicle group.

### Conclusion

IL-37 is a promising anti-inflammatory cytokine with therapeutic potential in a range of diseases. The provided application notes and protocols offer a starting point for researchers to design and conduct preclinical animal studies to investigate the efficacy and mechanism of action of IL-37. It is crucial to carefully select the appropriate animal model, dosage, and administration route to obtain reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of IL-37 and to translate these preclinical findings into clinical applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Interleukin 37 is a fundamental inhibitor of innate immunity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-37: A crucial cytokine with multiple roles in disease and potentially clinical therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]
- 4. IL-37: An anti-inflammatory cytokine with antitumor functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process [frontiersin.org]
- 6. Interleukin-37 as fundamental inhibitor of innate immunity PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory cytokine interleukin-37 is an inhibitor of trained immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Interleukin-37 (IL-37) in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374271#icmt-in-37-dosage-for-animal-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com